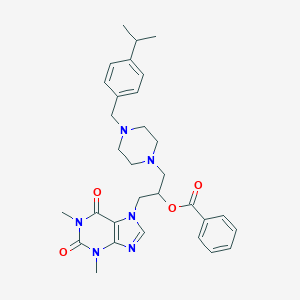
Fucaojing
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fucaojing is a natural compound that is found in brown algae. It has been used in traditional Chinese medicine for centuries due to its various health benefits. In recent years, Fucaojing has gained attention from the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of Fucaojing is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. For example, Fucaojing has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism.
Efectos Bioquímicos Y Fisiológicos
Fucaojing has been found to have various biochemical and physiological effects. For example, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to reduce lipid accumulation in the liver by regulating lipid metabolism. Additionally, Fucaojing has been found to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Fucaojing in lab experiments is that it is a natural compound with low toxicity. This makes it a safer alternative to synthetic compounds. Additionally, Fucaojing is readily available and can be easily extracted from brown algae. However, one of the limitations of using Fucaojing in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on Fucaojing. One area of research is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another area of research is to investigate its potential as a treatment for metabolic disorders such as obesity and diabetes. Additionally, future research could focus on identifying the specific signaling pathways that are modulated by Fucaojing and developing more targeted therapies based on these pathways.
Conclusion:
In conclusion, Fucaojing is a natural compound that has gained attention from the scientific community due to its potential therapeutic properties. It has been found to have anti-cancer, anti-inflammatory, and anti-diabetic properties, among others. While its mechanism of action is not fully understood, Fucaojing has been shown to modulate various signaling pathways in the body. Future research could focus on further investigating its potential as a cancer treatment and exploring its potential as a treatment for metabolic disorders.
Métodos De Síntesis
Fucaojing can be extracted from brown algae using various methods such as solvent extraction, microwave-assisted extraction, and enzymatic extraction. However, the most commonly used method is solvent extraction, which involves the use of organic solvents such as ethanol, methanol, and acetone.
Aplicaciones Científicas De Investigación
Fucaojing has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the areas of research include cancer, inflammation, diabetes, and obesity. Fucaojing has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, Fucaojing has been found to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
Número CAS |
103427-73-2 |
|---|---|
Nombre del producto |
Fucaojing |
Fórmula molecular |
C10H17F2N5S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
6-(difluoromethylsulfanyl)-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17F2N5S/c1-5(2)13-8-15-9(14-6(3)4)17-10(16-8)18-7(11)12/h5-7H,1-4H3,(H2,13,14,15,16,17) |
Clave InChI |
NWUJLIRYNYNDAJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
Otros números CAS |
103427-73-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



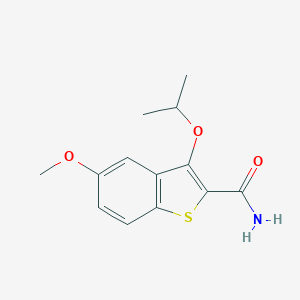
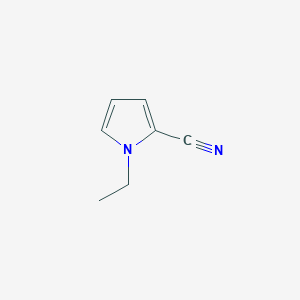
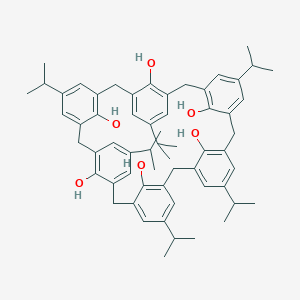
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
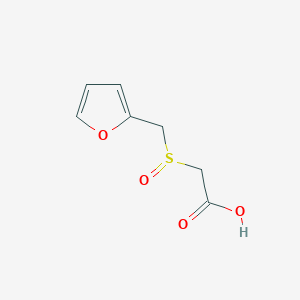
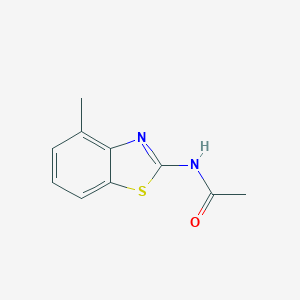
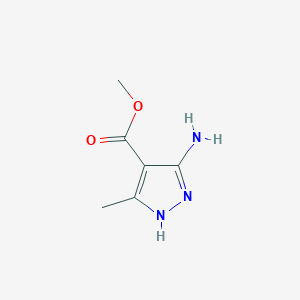
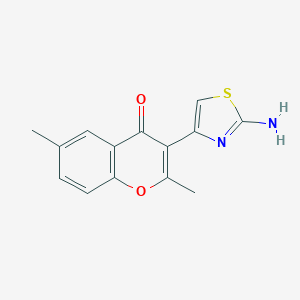
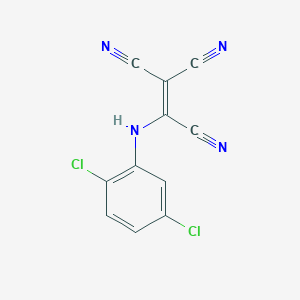
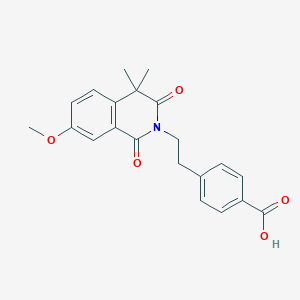
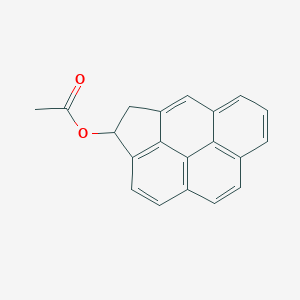
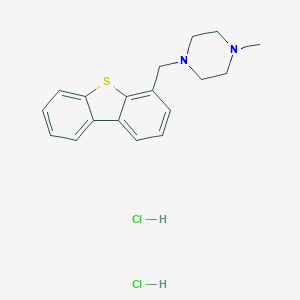
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
